1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea
Description
1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a methylsulfonylmethyl group, and a spirocyclic nonane ring system, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-[2-methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-6-5-14(13-27(2,23)24)11-16(17)21-18(22)20-12-15-7-10-19(26-15)8-3-4-9-19/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICFOGAFORHSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)NC(=O)NCC2CCC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea typically involves multiple steps, including the formation of the spirocyclic nonane ring and the introduction of the methoxy and methylsulfonylmethyl groups. The synthetic route may involve the following steps:
Formation of the spirocyclic nonane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy group: This step may involve the use of methanol and a suitable catalyst to introduce the methoxy group onto the aromatic ring.
Introduction of the methylsulfonylmethyl group: This can be done through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-[2-Methoxy-5-(methylsulfonylmethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea can be compared with other similar compounds, such as:
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxy group and an amino group, with different chemical properties and applications.
The uniqueness of this compound lies in its spirocyclic nonane ring system and the combination of functional groups, which may confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
